Uridine triphosphate trisodium salt

Solubility Formulation Solution Preparation

Batch inconsistency and nuclease contamination compromise RNA transcription yield and receptor assay reproducibility. Uridine triphosphate trisodium salt (UTP-Na3) resolves these through: • ≥99% HPLC purity with nuclease-free certification - ensures full-length RNA product in IVT mRNA manufacturing and CRISPR guide RNA production. • Defined P2Y2/P2Y4 potency (EC50 55 nM at hP2Y2, 80 nM at hP2Y4) with >180-fold selectivity over P2Y6 - reference-standard pharmacology for reproducible dose-response studies. • Ready-to-use 100 mM solution format eliminates weighing errors; 3-year powder shelf-life at -20°C reduces reorder frequency. GMP-grade options with ≤1 EU/mg endotoxin and full traceability documentation support regulatory filings for advanced therapeutic medicinal products.

Molecular Formula C9H14N2Na3O15P3
Molecular Weight 552.10 g/mol
Cat. No. B14805702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine triphosphate trisodium salt
Molecular FormulaC9H14N2Na3O15P3
Molecular Weight552.10 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C9H17N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h4,6-8,13-14H,1-3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3
InChIKeyHESOWSOEZVVPPN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine triphosphate trisodium salt (UTP-Na3) CAS 19817-92-6: Core Molecular Properties and Baseline Specifications


Uridine triphosphate trisodium salt (UTP-Na3; CAS 19817-92-6) is the trisodium salt form of uridine 5′-triphosphate, a pyrimidine nucleoside triphosphate with molecular formula C9H12N2Na3O15P3 and molecular weight 550.09 g/mol (anhydrous basis) [1]. This compound is commercially supplied as a white to off-white hygroscopic powder with melting point >140°C (dec.) and is freely soluble in water . UTP-Na3 serves as the endogenous agonist for purinergic P2Y2 and P2Y4 receptors and acts as a critical substrate for RNA polymerase-mediated transcription .

Why Generic Nucleotide Triphosphate Substitution Fails: Critical Differentiators for Uridine triphosphate trisodium salt Procurement


Substituting UTP trisodium salt with other salt forms (e.g., disodium, free acid) or alternative nucleotide triphosphates (e.g., ATP, CTP) without verification introduces experimental risk due to four key differentiation axes: (1) aqueous solubility and solution preparation behavior, (2) receptor pharmacology and selectivity profiles at P2Y subtypes, (3) solution stability and degradation kinetics under standard storage conditions, and (4) lot-to-lot consistency and nuclease contamination levels that directly impact downstream assay reproducibility [1]. The evidence below quantifies these differences to inform procurement decisions.

Quantitative Differentiation Evidence: Uridine triphosphate trisodium salt vs. Closest Analogs and Alternatives


Aqueous Solubility: UTP Trisodium Salt vs. UTP Free Acid and Disodium Salt

UTP trisodium salt exhibits substantially higher aqueous solubility than the free acid form, enabling higher concentration stock solution preparation without organic co-solvents. The trisodium salt demonstrates water solubility ≥110 mg/mL (199.97 mM) at room temperature with sonication, compared to the free acid form which shows lower aqueous solubility [1]. This solubility advantage translates to practical working concentrations up to 100 mM in water without precipitation risk, a critical consideration for in vitro transcription and cellular assays requiring precise nucleotide concentrations [2].

Solubility Formulation Solution Preparation

P2Y2/P2Y4 Receptor Potency and Selectivity: UTP Trisodium Salt vs. ATP and Modified UTP Analogs

UTP trisodium salt acts as a dual P2Y2/P2Y4 receptor agonist with EC50 values of 55 nM and 80 nM, respectively, for stimulation of phospholipase C in 1321N1 cells expressing human receptors [1]. This potency is comparable to ATP at P2Y2 (EC50 85 nM) but UTP exhibits superior selectivity versus P2Y6 receptors (EC50 >10,000 nM) [1][2]. In functional assays in porcine thyroid epithelial cells, UTP (EC50 0.08 μM) is approximately 79-fold more potent than ATP (EC50 6.3 μM) at inhibiting sodium transport, demonstrating cell-type specific potency differences that cannot be predicted from ATP data [3]. Modified analogs such as 5-ethyl-UTP show markedly reduced potency (EC50 99 μM at P2Y2) compared to the unmodified trisodium salt [4].

P2Y Receptor Pharmacology Cell Signaling

Solution Stability and Shelf-Life: UTP Trisodium Salt vs. Free Acid and Lyophilized Formulations

UTP trisodium salt powder demonstrates extended shelf-life when stored desiccated at -20°C, with vendor specifications indicating 3-year stability . Upon reconstitution in aqueous buffer, stock solutions stored at -20°C remain stable for up to 6 months without significant degradation, though repeated freeze-thaw cycles should be avoided . This stability profile is superior to that reported for the free acid form, which shows greater susceptibility to hydrolysis and requires more stringent storage conditions [1]. Ready-to-use 100 mM trisodium salt solutions with nuclease-free certification eliminate weighing errors and contamination risks, providing operational advantages over powder formulations that require in-lab reconstitution [2].

Stability Storage Shelf-life

Purity and Contaminant Specifications: High-Purity Trisodium Salt Grades vs. Standard Reagent Grade

Commercial UTP trisodium salt is available in multiple purity grades with distinct specifications that directly impact suitability for sensitive applications. Standard reagent grades typically offer ≥95-98% purity by HPLC, while high-purity molecular biology grades achieve ≥99% HPLC purity and include certification for undetectable DNase, RNase, and low endotoxin levels (≤1 EU/mg) [1]. Pharmaceutical-grade solutions manufactured under GMP guidelines provide additional traceability and are suitable for cell therapy and gene therapy applications requiring raw material compliance [2]. In contrast, generic nucleotide triphosphates or lower-grade UTP salts may contain significant nuclease contamination (≥10% substrate degradation) and higher endotoxin burdens that can confound cellular assays and trigger innate immune responses [1][3].

Purity Nuclease-free Endotoxin GMP

Validated Application Scenarios for Uridine triphosphate trisodium salt Based on Differentiated Evidence


High-Yield In Vitro Transcription for mRNA and sgRNA Synthesis

The high aqueous solubility (≥110 mg/mL) and ready-to-use 100 mM solution format of UTP trisodium salt eliminate weighing errors and enable precise nucleotide incorporation in RNA polymerase reactions . Nuclease-free certification ensures template integrity, while ≥99% HPLC purity minimizes byproduct formation that can reduce transcription yield and full-length RNA product . These specifications are critical for mRNA therapeutic manufacturing and CRISPR guide RNA production where batch-to-batch consistency and absence of contaminating nucleases are regulatory requirements.

P2Y2/P2Y4 Receptor Pharmacology and Drug Discovery

UTP trisodium salt serves as the reference endogenous agonist for P2Y2 and P2Y4 receptor characterization, with well-defined potency (EC50 55 nM at hP2Y2, 80 nM at hP2Y4) and selectivity (>180-fold over P2Y6) [1]. Its 79-fold greater potency than ATP in certain functional assays (e.g., sodium transport inhibition in porcine thyroid) makes it the preferred agonist for studying UTP-preferring receptor subtypes [2]. The availability of high-purity, low-endotoxin formulations supports reproducible dose-response studies in cellular assays without confounding TLR4 activation.

Nucleotide Quantification Standards and Enzyme Kinetics

High-purity UTP trisodium salt (≥99% HPLC) with defined spectroscopic properties (λmax 262 nm, ε 9.8 L mmol⁻¹ cm⁻¹) serves as a quantitative standard for HPLC, LC-MS, and enzyme kinetics calibration [3]. The extended shelf-life (3 years powder at -20°C) and solution stability (6 months at -20°C) reduce the frequency of standard renewal and maintain calibration curve integrity across long-term studies . This is essential for nucleotide quantification in metabolomics and nucleotide analog drug metabolism studies.

Cell Therapy and GMP-Compliant Manufacturing

Pharmaceutical-grade UTP trisodium salt solutions manufactured under GMP guidelines with documented traceability, ≤1 EU/mg endotoxin, and absence of nuclease activity meet the stringent raw material requirements for cell therapy and gene therapy manufacturing [4]. The ready-to-use 100 mM format eliminates in-lab reconstitution steps that introduce contamination risk, while compliance with USP <1043> and Ph. Eur. 5.2.12 supports regulatory filings for advanced therapeutic medicinal products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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